N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido-quinoline scaffold. The molecule’s core consists of a fused tricyclic system (pyrido[3,2,1-ij]quinoline) substituted with a sulfonamide group at position 9 and a 3-oxo group. The N-butyl-N-methyl substitution on the sulfonamide moiety distinguishes it from other analogs, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-4-9-18(2)23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIQOANJKFOFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323398 | |
| Record name | N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898464-57-8 | |
| Record name | N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit detailed exploration. This article synthesizes current research findings regarding the compound's biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 300.39 g/mol. The compound features a hexahydropyridoquinoline backbone with a sulfonamide group that contributes to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes involved in bacterial folate synthesis. This action is similar to that of traditional sulfonamide antibiotics.
Case Studies and Research Findings
A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various sulfonamide derivatives. The findings indicated that modifications to the alkyl chain significantly affect antimicrobial potency and selectivity against specific bacterial strains .
Another research effort focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results demonstrated a marked reduction in joint swelling and pain scores when treated with this compound compared to controls .
Toxicity and Safety Profile
Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models. However, long-term studies are required to fully understand its safety profile.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Pharmacological and Functional Comparisons
Diuretic Activity
- Pyrroloquinolone analogs with sulfonamide groups exhibit renal sodium excretion enhancement via carbonic anhydrase inhibition .
- N-(4-bromo-2-methylphenyl) analog : Bromine substitution may increase membrane permeability but could reduce solubility, limiting renal efficacy compared to the target compound .
- 4-(trifluoromethyl)phenyl analog : The CF₃ group enhances metabolic stability and bioavailability, making it a candidate for prolonged diuretic action .
Structural Modifications and Activity
- Carboxamide vs. Sulfonamide : N-aryl carboxamides () show reduced diuretic potency compared to sulfonamides, likely due to weaker interactions with carbonic anhydrase active sites .
Physicochemical and Stability Comparisons
- Solubility : The N-butyl-N-methyl group in the target compound likely improves lipid solubility compared to polar substituents (e.g., hydroxyl or carboxamide groups in ), enhancing blood-brain barrier penetration .
- Metabolic Stability : The trifluoromethyl group in ’s analog resists oxidative metabolism, whereas bromine in ’s compound may lead to reactive intermediate formation .
- Polymorphism: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline () demonstrate polymorphism, which affects bioavailability. The target compound’s crystallization behavior remains unstudied but warrants investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
